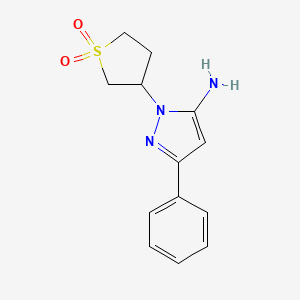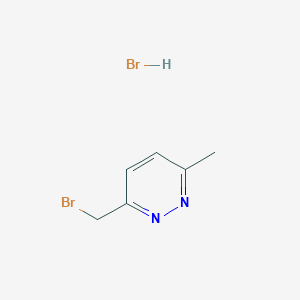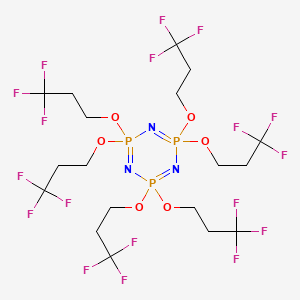
3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioactive Scaffold in Medicinal Chemistry
Compounds like hydantoin and its derivatives, which share structural motifs with "3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione," are highlighted for their role in medicinal chemistry due to their broad biological and pharmacological activities. Hydantoins are known for their importance in drug discovery, supported by several medications in use today. They possess various biological activities useful in therapeutic and agrochemical applications. Additionally, they are crucial in the chemical or enzymatic synthesis of significant non-natural amino acids and their conjugates with potential medical applications, indicating the importance of these scaffolds in developing new therapeutic agents (Shaikh et al., 2023).
Thiolated Polymers for Tissue Engineering
Thiolated polymers, akin to the thiol-functional groups present in compounds like "this compound," are extensively studied for their application in tissue engineering. The review by Gajendiran et al. (2018) discusses the preparation of thiolated polymers and their hydrogel matrices for biomedical applications. These materials show promise in developing scaffolds that support cell proliferation and differentiation, highlighting the potential of thiolated compounds in regenerative medicine and tissue engineering (Gajendiran, Rhee, & Kim, 2018).
Low-Molecular-Weight Thiols in Plant Biology
Low-molecular-weight (LMW) thiols, similar to the thiol-functional groups in "this compound," play crucial roles in maintaining cellular redox homeostasis in plants. These compounds are involved in plant responses to stress factors and regulate cellular metabolism. The review by Pivato, Fabrega-Prats, & Masi (2014) covers the variety of LMW thiols in plants, their physico-chemical properties, and their significance in post-translational protein modification. This underscores the biochemical importance of thiols in plant metabolism and stress responses, indicating a broad area of research for thiol-containing compounds (Pivato, Fabrega-Prats, & Masi, 2014).
Antioxidant and Biological Activities of Phenolic Acids
The review on Chlorogenic Acid (CGA) by Naveed et al. (2018) explores the diverse biological and pharmacological effects of phenolic acids, sharing functional similarities with "this compound." CGA exhibits antioxidant, antibacterial, hepatoprotective, and neuroprotective activities among others. This review suggests that compounds with phenolic structures have significant therapeutic potential, including modulation of lipid metabolism and glucose, indicating a promising area for future research on compounds with similar functionalities (Naveed et al., 2018).
Safety and Hazards
The safety information for “3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione” indicates that it has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-13-8-12(10-4-2-1-3-5-10)15-16(13)11-6-7-19(17,18)9-11/h1-5,8,11H,6-7,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXSBZYQPSCWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/no-structure.png)


![3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid](/img/structure/B2550289.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2550295.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2550296.png)

![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)
